molecular formula C5H6BrN3O2 B170120 1-(2-Bromoethyl)-2-nitro-1H-imidazole CAS No. 115398-62-4

1-(2-Bromoethyl)-2-nitro-1H-imidazole

Cat. No. B170120
M. Wt: 220.02 g/mol
InChI Key: QAUAYTPRIZLIPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromoethyl compounds often involves reactions with bromine or bromine-containing compounds . For instance, the synthesis of a related compound, ethyl 4-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)benzoate, was achieved by click chemistry (CuAAC) using 4-bromobut-1-yne and ethyl 4-azidobenzoate .


Molecular Structure Analysis

The molecular structure of bromoethyl compounds can be determined using various techniques such as 1H NMR, 13C NMR, IR spectra, elemental analysis, and single-crystal X-ray diffraction analysis . These techniques provide detailed information about the atomic arrangement and chemical bonds in the molecule .


Chemical Reactions Analysis

Bromoethyl compounds can participate in various chemical reactions. For example, E2 reactions are typically seen with secondary and tertiary alkyl halides . The mechanism by which it occurs is a single-step concerted reaction with one transition state .

Safety And Hazards

Safety data sheets (SDS) provide information about the potential hazards of a chemical compound and advice on safety precautions. For bromoethyl compounds, precautions may include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from heat/sparks/open flames .

properties

IUPAC Name

1-(2-bromoethyl)-2-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c6-1-3-8-4-2-7-5(8)9(10)11/h2,4H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUAYTPRIZLIPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethyl)-2-nitro-1H-imidazole

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